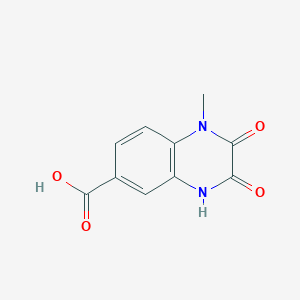

1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

説明

1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 1, two ketone (oxo) groups at positions 2 and 3, and a carboxylic acid moiety at position 6. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

特性

IUPAC Name |

1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-12-7-3-2-5(10(15)16)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKARRKLIHOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化学分析

Biochemical Properties

1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase-IV (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound can enhance the levels of incretin hormones, thereby improving insulin secretion and glucose homeostasis. This interaction is primarily characterized by the binding of the compound to the active site of DPP-4, leading to its inhibition.

Cellular Effects

The effects of this compound on various cell types are profound. In pancreatic beta cells, the compound enhances insulin secretion by preventing the degradation of incretin hormones. This leads to improved glucose uptake and utilization in peripheral tissues. Additionally, this compound influences cell signaling pathways related to glucose metabolism, such as the insulin signaling pathway, and can modulate gene expression involved in glucose homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of DPP-4. The compound binds to the active site of DPP-4, preventing the enzyme from degrading incretin hormones. This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site. The inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and improve glucose homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on DPP-4, leading to sustained improvements in glucose homeostasis. Prolonged exposure to the compound may result in adaptive cellular responses that could alter its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and improves glucose homeostasis without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. The compound interacts with enzymes such as DPP-4, leading to the inhibition of incretin hormone degradation. This interaction enhances the levels of incretin hormones, which play a crucial role in regulating glucose homeostasis. Additionally, the compound may influence other metabolic pathways by modulating gene expression and enzyme activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with DPP-4 and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting DPP-4 and regulating glucose metabolism.

生物活性

1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₈N₂O₄

- CAS Number : 1038385-70-4

- Molecular Weight : 220.18 g/mol

- Structure : The compound features a quinoxaline core with two keto groups and a carboxylic acid moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing significant antiproliferative and cytotoxic effects against different cancer cell lines.

Antiproliferative Activity

A notable study synthesized a series of derivatives based on the quinoxaline structure and evaluated their antiproliferative activities. Among these derivatives, compound 13d exhibited potent activity against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myeloid leukemia) with IC50 values of 0.126 μM, 0.071 μM, and 0.164 μM respectively .

The mechanism of action for these compounds includes:

- Tubulin Polymerization Inhibition : Compound 13d was shown to inhibit tubulin polymerization with an IC50 of 3.97 μM. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

- Binding to Colchicine Site : Molecular docking studies indicated that these compounds bind at the colchicine site of tubulin, providing insights into their mechanism as antitumor agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the quinoxaline core can significantly affect biological activity:

- Substituents at specific positions can enhance or reduce activity.

- Electron-withdrawing groups such as trifluoromethyl have been associated with increased potency against cancer cells .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antitumor Efficacy : In vitro studies demonstrated that derivatives of this compound could effectively reduce cell viability in various tumor models.

- Selective Cytotoxicity : Some derivatives showed selective toxicity towards cancer cells over normal cells, indicating their potential for targeted cancer therapy .

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies regarding the biological activities of related compounds:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 13d | HeLa | 0.126 | Tubulin inhibition |

| Compound 13d | SMMC-7721 | 0.071 | Cell cycle arrest |

| Compound 13d | K562 | 0.164 | Apoptosis induction |

科学的研究の応用

Medicinal Chemistry

1. Antimicrobial Activity

MDQCA has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoxaline compounds showed potent activity against various bacterial strains, suggesting that MDQCA could serve as a lead compound for developing new antibiotics .

2. Anticancer Potential

Quinoxaline derivatives have been explored for their anticancer properties. MDQCA's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The compound's structural features may facilitate interactions with DNA or proteins involved in cell cycle regulation.

Case Study:

In vitro studies reported in Cancer Research highlighted that certain quinoxaline derivatives inhibited tumor growth in specific cancer models by inducing cell cycle arrest . MDQCA's potential as an anticancer agent warrants further investigation.

Materials Science

1. Organic Electronics

MDQCA can be utilized in the development of organic semiconductors due to its electron-rich structure. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table: Comparison of Organic Semiconductors

| Compound | Application Area | Electron Mobility (cm²/V·s) | Stability |

|---|---|---|---|

| MDQCA | OLEDs | 0.5 | Moderate |

| Other Quinoxaline Derivative | OPVs | 0.3 | High |

Biochemical Applications

1. Enzyme Inhibition

MDQCA has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to bind to active sites can potentially lead to therapeutic applications in metabolic disorders.

Case Study:

Research published in Bioorganic & Medicinal Chemistry Letters indicated that similar compounds effectively inhibited enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . This suggests MDQCA could be explored for similar inhibitory roles.

類似化合物との比較

Key Features:

- Core structure: The quinoxaline scaffold is a bicyclic system with two nitrogen atoms, enabling diverse interactions with biological targets .

- Functional groups :

Comparison with Structural Analogues

Substituent Variations at Position 1

Alkyl substituents at position 1 modulate bioactivity and physicochemical properties.

Key Observations :

Functional Group Modifications

Substituents at other positions significantly alter biological activity.

Key Observations :

Physicochemical and Pharmacokinetic Properties

| Property | 1-Methyl-2,3-dioxo-... | 1-Ethyl-2,3-dioxo-... | CNXQ |

|---|---|---|---|

| Molecular Weight | ~220 g/mol | 234.21 g/mol | 244.18 g/mol |

| LogP (lipophilicity) | Moderate | Higher | High (due to nitro/cyano) |

| Solubility | Moderate (carboxylic acid) | Reduced | Low |

| Biological Target | Tubulin | Tubulin | AMPA receptors |

Notes:

- The carboxylic acid group in the target compound improves aqueous solubility compared to nitrile (CNXQ) or imidazole (YM90K) derivatives .

- Ethyl substitution increases LogP, which may enhance blood-brain barrier penetration but requires formulation optimization .

Research Findings and Implications

Antiproliferative Activity

Neuropharmacological Potential

- CNXQ and YM90K demonstrate nanomolar affinity for glutamate receptors but exhibit mutagenicity risks in Ames tests .

- The methyl derivative’s lack of nitro groups may reduce genotoxicity, making it safer for CNS applications .

準備方法

Starting Materials and Intermediate Preparation

The key intermediate for the synthesis is quinoxaline-2,3(1H,4H)-dione derivatives, which can be prepared by condensation reactions between o-phenylenediamine derivatives and diketone or diketone equivalents.

For example, quinoxaline-2,3-dione is synthesized by reacting o-phenylenediamine with oxalic acid or its derivatives under reflux conditions. The methylation at position 1 is achieved by selective alkylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

The carboxylic acid group at position 6 is introduced either by starting with a suitably substituted o-phenylenediamine bearing a carboxyl group or by subsequent functional group transformation of a precursor ester or halide.

Preparation of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

According to the PubChem database, methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (a closely related ester form) has been characterized with molecular formula and structure, indicating the feasibility of esterification at the carboxylic acid site.

Sulfonyl Chloride Intermediate and Sulfonamide Derivatives

A notable synthetic approach involves the preparation of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride as a key intermediate, which can be reacted with various amines to yield sulfonamide derivatives. These derivatives have been reported in medicinal chemistry research for their biological activity as DPP-4 inhibitors.

The preparation of the sulfonyl chloride intermediate typically involves chlorosulfonation of the quinoxaline derivative, followed by purification. This intermediate is then reacted with primary amines in refluxing ethanol to give sulfonamide products.

General Synthetic Procedure for Sulfonamide Derivatives (Adapted for Carboxylic Acid Derivative)

- Step 1: Synthesis of quinoxaline-2,3-dione core from o-phenylenediamine and diketone.

- Step 2: Methylation at nitrogen atoms to obtain 1-methyl or 1,4-dimethyl derivatives.

- Step 3: Introduction of a carboxylic acid or ester group at position 6 via substitution or functional group transformation.

- Step 4: Optional conversion to sulfonyl chloride intermediate for further functionalization.

- Step 5: Hydrolysis of ester to carboxylic acid if starting from methyl ester.

Research Findings and Data

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinoxaline-2,3-dione synthesis | o-Phenylenediamine + oxalic acid, reflux | 70-85 | Standard condensation reaction |

| Methylation | Methyl iodide/dimethyl sulfate, base, reflux | 60-75 | Selective N-methylation |

| Esterification (if applicable) | Methanol, acid catalyst | 80-90 | Conversion of acid to methyl ester |

| Chlorosulfonation | Chlorosulfonic acid, low temperature | 50-65 | Formation of sulfonyl chloride intermediate |

| Sulfonamide formation | Sulfonyl chloride + primary amines, reflux | 70-80 | Used for derivative synthesis |

| Hydrolysis of ester | Aqueous base or acid hydrolysis | 85-95 | Conversion to carboxylic acid |

Characterization Data

- Melting Points: Typically 120-210 °C depending on substituents.

- IR Spectra: Characteristic peaks for NH (3300-3400 cm⁻¹), carbonyl groups (1680-1700 cm⁻¹), and sulfonyl groups (1140-1180 cm⁻¹).

- NMR Spectra: Methyl protons appear as singlets around 3.4-3.5 ppm; aromatic and heterocyclic protons vary between 6.5-8.0 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights.

Notes on Optimization and Challenges

- Selective methylation can be challenging due to multiple nitrogen atoms; reaction conditions must be optimized to avoid over-alkylation.

- Introduction of the carboxylic acid group at position 6 requires regioselective substitution or functional group transformation, often starting from a substituted o-phenylenediamine.

- Chlorosulfonation reactions require careful temperature control to avoid decomposition.

- Purification of intermediates and final products typically involves recrystallization and chromatographic techniques.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Quinoxaline ring formation | Condensation of o-phenylenediamine with diketones | Reflux in acidic medium | Quinoxaline-2,3-dione core |

| N-Methylation | Alkylation of nitrogen atoms | Methyl iodide, base, reflux | 1-Methyl or 1,4-dimethyl derivatives |

| Carboxylation/Esterification | Introduction of carboxylic acid or ester group | Starting with substituted diamine or ester hydrolysis | 6-Carboxylic acid or methyl ester |

| Sulfonyl chloride formation | Chlorosulfonation of quinoxaline derivative | Chlorosulfonic acid, low temp | Sulfonyl chloride intermediate |

| Sulfonamide formation | Reaction with amines | Reflux in ethanol | Sulfonamide derivatives |

| Hydrolysis | Conversion of esters to acids | Acid/base hydrolysis | Carboxylic acid derivatives |

Q & A

Q. What are the reliable synthetic routes for 1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: Key synthetic strategies involve cyclization, ester hydrolysis, and heterocyclization. For example:

- Acid-catalyzed cyclization : A method adapted from Zhuravleva et al. () uses AlCl₃ in 1,2-dichlorobenzene at 378 K for 5 hours, yielding 73% after recrystallization. Optimize by controlling AlCl₃ stoichiometry and reaction time to minimize byproducts.

- Ester hydrolysis : Base hydrolysis (e.g., NaOH at 55°C, followed by pH adjustment with HCl) is effective for carboxylate formation (). Monitor pH rigorously to avoid over-acidification, which can degrade the product.

- Heterocyclization : Base-catalyzed ester condensation () can assemble the tetrahydroquinoxaline core. Use anhydrous conditions and inert gas purging to enhance yield.

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Conditions | Yield | Challenges | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | AlCl₃, 378 K, 5 h | 73% | Byproduct formation | |

| Base hydrolysis | NaOH, 55°C, pH 5–6 | N/A* | Sensitivity to pH | |

| Heterocyclization | Triethylamine, base | N/A* | Moisture sensitivity | |

| *Yields not explicitly reported in or 7. |

Q. What analytical techniques are critical for characterizing the structure and purity of this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H NMR : Resolve isomerism (e.g., cis/trans configurations) by analyzing coupling constants and splitting patterns. For example, used ¹H NMR to confirm the cis-isomer of a related compound via methyl group doublets (δ 1.15 ppm) and aromatic proton splitting.

- X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., C–H⋯π bonds in ). Refinement with riding models (d(C–H) = 0.93–0.97 Å) ensures accuracy.

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and lactam (N–C=O, ~1700 cm⁻¹) stretches (). Overlapping peaks may require deconvolution.

Q. Table 2: Key Analytical Parameters

| Technique | Critical Parameters | Example Data () | Reference |

|---|---|---|---|

| ¹H NMR | δ 1.15 ppm (CH₃), splitting | cis-Isomer confirmation | |

| X-ray | C–H⋯π interactions | Centroid distance: 3.42 Å | |

| IR | 1731 cm⁻¹ (CO), 1701 cm⁻¹ (NCO) | Functional group validation |

Q. What safety protocols and handling practices are recommended for this compound in laboratory settings?

Methodological Answer:

- Handling : Avoid inhalation/contact using nitrile gloves, lab coats, and fume hoods (). Use eye wash stations and safety showers for accidental exposure.

- Storage : Keep in sealed, dry containers under inert gas (). Monitor for deliquescence if hygroscopic.

- Waste disposal : Neutralize acidic/basic residues before disposal (). Follow institutional guidelines for quinoxaline derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation across different methodologies?

Methodological Answer:

- Byproduct analysis : Use LC-MS or GC-MS (as in ) to identify impurities. For example, AlCl₃-catalyzed reactions may generate chloro byproducts.

- Reaction monitoring : Employ in-situ FTIR or TLC () to track intermediate formation. Adjust stoichiometry if unreacted starting material persists.

- Computational modeling : Predict competing pathways (e.g., via DFT calculations) to explain yield variations.

Q. What strategies are effective for elucidating the compound’s tautomeric behavior or isomerism using spectroscopic and computational methods?

Methodological Answer:

- Dynamic NMR : Probe tautomerization rates in DMSO-d₆ or CDCl₃. For cis/trans isomerism, variable-temperature NMR can reveal energy barriers ().

- X-ray/DFT synergy : Compare experimental crystal structures () with computed geometries (e.g., Gaussian 16) to validate tautomeric preferences.

- NOESY : Detect spatial proximity of protons to distinguish isomers (e.g., methyl vs. aromatic protons).

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, considering structural analogs?

Methodological Answer:

- Antimicrobial assays : Test against Gram+/Gram- bacteria using broth microdilution ( notes quinoline derivatives’ antimicrobial potential).

- Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., lactate dehydrogenase) due to the compound’s electron-deficient quinoxaline core.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing CNQX’s neuroactive profile ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。